![molecular formula C9H11NO5S B3060547 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid CAS No. 51887-56-0](/img/structure/B3060547.png)
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
Overview
Description
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid is a chemical compound with the molecular formula C9H11NO5S . It is an important intermediate for the synthesis of sulpiride, a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .
Synthesis Analysis
The synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for the synthesis is salicylic acid . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid consists of a benzene ring substituted with a methoxy group, a sulfonyl group, and a carboxylic acid group . The molecular weight of the compound is 245.25 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include etherification, sulfonyl chloride formation, amination, and esterification . The yield of these reactions can be improved by optimizing the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include a molecular weight of 245.25 g/mol and a molecular formula of C9H11NO5S . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Pharmaceutical Reference Standards
This compound is used as a reference standard in the pharmaceutical industry .
Impurity Reference Materials
“2-methoxy-5-(methylsulfamoyl)benzoic acid” is also used as an impurity reference material . These materials are used in the pharmaceutical industry to identify and quantify impurities in drug products, which is crucial for ensuring drug safety and efficacy .
Antipsychotics
This compound is related to the family of antipsychotic drugs . Antipsychotics are medications that are used to treat a variety of psychiatric conditions, including schizophrenia and bipolar disorder .
Analytical Development
The compound is used in analytical development, which involves the testing and validation of methods used in pharmaceutical analysis .
Method Validation
It is used in method validation, a process that demonstrates that analytical procedures are suitable for their intended use .
Stability and Release Testing
“2-methoxy-5-(methylsulfamoyl)benzoic acid” is used in stability and release testing in the pharmaceutical industry . This involves testing the drug product under specific conditions over time, and testing the final product before it is released for use .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of many pharmaceutical compounds , suggesting that its targets may vary depending on the specific compound it is used to synthesize.
Mode of Action
As a reactant, its interaction with its targets would depend on the chemical reactions it undergoes during the synthesis of the final pharmaceutical compound .
Biochemical Pathways
It is used in the synthesis of various pharmaceutical compounds, suggesting that it could potentially influence a variety of biochemical pathways depending on the specific compound it is used to create .
Pharmacokinetics
Its impact on bioavailability would likely depend on the specific pharmaceutical compound it is used to synthesize .
Result of Action
As a reactant in the synthesis of various pharmaceutical compounds, its effects would be largely determined by the properties of the final compound .
Action Environment
As a reactant used in chemical synthesis, its behavior would likely be influenced by factors such as temperature, pH, and the presence of other reactants .
Future Directions
The future directions for the use of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid could include its application in the synthesis of other pharmaceutical compounds. Its role as an intermediate in the synthesis of sulpiride suggests potential uses in the development of treatments for other psychiatric disorders .
properties
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGNKWWKCGFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199843 | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
CAS RN |
51887-56-0 | |
Record name | 2-Methoxy-5-[(methylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51887-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-[(methylamino)sulphonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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